molecular formula C17H13N3OS B3479352 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile

4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile

Cat. No.: B3479352
M. Wt: 307.4 g/mol
InChI Key: VKLBNCONSYMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile is a chemical compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors. This binding can lead to changes in cellular signaling pathways, which can ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungal and viral pathogens. In addition, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile. One area of interest is the development of new drugs based on this compound. Researchers may also investigate the mechanism of action of this compound in greater detail, which could lead to a better understanding of its potential therapeutic applications. Additionally, studies may focus on the optimization of the synthesis method for this compound, which could improve its purity and yield.

Scientific Research Applications

4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile has been the subject of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)21-16-15-13-3-1-2-4-14(13)22-17(15)20-10-19-16/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLBNCONSYMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.